molecular formula C12H18ClNO B13044727 Phenol, 3-[(cyclopentylamino)methyl]-, hcl

Phenol, 3-[(cyclopentylamino)methyl]-, hcl

Cat. No.: B13044727
M. Wt: 227.73 g/mol
InChI Key: NJQJLZQCWDGWQG-UHFFFAOYSA-N
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Description

Overview of Substituted Aminomethylphenol Scaffolds in Medicinal Chemistry

Substituted aminomethylphenol scaffolds are a class of compounds characterized by a phenol (B47542) ring bearing an aminomethyl group (-CH2NRR'). This structural motif is found in a variety of biologically active molecules and serves as a versatile template for the development of therapeutic agents. The combination of a hydroxyl group on an aromatic ring and a basic amino group connected by a methylene (B1212753) linker allows for a range of interactions with biological targets.

Derivatives of aminomethylphenols have been investigated for a wide array of therapeutic applications. For instance, 2-(Aminomethyl)phenol has been studied for its potential in mitigating inflammation and cardiovascular diseases by acting as a selective dicarbonyl scavenger and antioxidant. medchemexpress.com Research has shown that it can reduce inflammatory responses in macrophages and decrease atherosclerosis in animal models. medchemexpress.com

Table 1: Investigated Biological Activities of Aminomethylphenol Analogs

Compound/AnalogInvestigated Biological ActivityKey Findings
2-(Aminomethyl)phenolAntioxidant, Anti-inflammatoryReduces macrophage inflammatory response and aortic atherosclerosis. medchemexpress.com
Phenolic Compounds (general)AntioxidantActivity is dependent on the number and position of hydroxyl groups. researchgate.netnih.gov

Chemical and Pharmacological Significance of Cyclic Amino Substituents in Phenolic Derivatives

The incorporation of cyclic structures, such as a cyclopentyl group, onto the amino nitrogen of a phenolic derivative can have profound effects on its physicochemical and pharmacological properties. Cyclic substituents are often employed in drug design to introduce conformational rigidity and to explore specific binding pockets within a biological target.

The cyclopentyl group, a five-membered aliphatic ring, is a common feature in medicinal chemistry. Its inclusion can influence a molecule's metabolic stability. For example, replacing a more metabolically labile group with a cyclopentyl ring can sometimes protect the molecule from rapid degradation by metabolic enzymes. In the context of drug design, increasing the ring size from a cyclopentyl to a cyclohexyl or cycloheptyl group has been shown to enhance potency and selectivity for certain targets by better filling hydrophobic pockets. acs.org

Furthermore, the presence of a cyclic amine can impact the basicity (pKa) of the amino group, which in turn affects the compound's ionization state, solubility, and ability to cross biological membranes. The conformational constraint imposed by the ring can also lead to more specific interactions with a receptor, potentially increasing potency and reducing off-target effects. The use of cyclic fragments like cyclopropyl (B3062369) groups has been shown to enhance metabolic stability and potency in various drug candidates. hyphadiscovery.comscientificupdate.comnih.gov While cyclopentyl groups are distinct from cyclopropyl groups, the principle of using cyclic moieties to modulate drug-like properties is a shared strategy in medicinal chemistry.

Contextualization of Phenol, 3-[(cyclopentylamino)methyl]-, HCl in Current Chemical Biology Research

While specific studies on this compound are not readily found in the scientific literature, its structure suggests potential areas of interest for chemical biology research. The combination of the 3-substituted aminomethylphenol scaffold with a cyclopentylamino group points towards potential applications where antioxidant, anti-inflammatory, or specific receptor interactions are desired.

The structure-activity relationship (SAR) of phenolic compounds is a well-established area of research. researchgate.netnih.gov The antioxidant activity, for example, is highly dependent on the substitution pattern of the phenol ring. researchgate.net The meta-position of the aminomethyl group in the target compound is a key structural feature. Studies on phenolic compounds have shown that the position of substituents can significantly influence their biological activity, with ortho and para positions often being more active in certain antioxidant assays. researchgate.net

The cyclopentyl group suggests an exploration of hydrophobic binding pockets in potential biological targets. Research on other molecules has demonstrated that varying the size and nature of such cyclic substituents can be a fruitful strategy for optimizing potency and selectivity. acs.org For instance, in the development of lysyl-tRNA synthetase inhibitors, modifying the cyclopentyl group was a key step in improving the compound's activity. acs.org

Given the known activities of related aminomethylphenols and the strategic use of cyclic amines in drug design, this compound represents a chemical entity that could be rationally investigated for a range of biological activities. Future research could focus on its synthesis and evaluation in assays related to oxidative stress, inflammation, and as a scaffold for targeting specific enzymes or receptors where the combination of a phenolic hydroxyl and a constrained amino group could lead to potent and selective interactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-[(cyclopentylamino)methyl]phenol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c14-12-7-3-4-10(8-12)9-13-11-5-1-2-6-11;/h3-4,7-8,11,13-14H,1-2,5-6,9H2;1H

InChI Key

NJQJLZQCWDGWQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

Synthetic Methodologies for Phenol, 3 Cyclopentylamino Methyl , Hcl and Its Analogues

Established Reaction Pathways for Aminomethylphenol Synthesis

The formation of the key aminomethyl-phenol linkage can be accomplished primarily through two powerful and versatile reactions: the Mannich reaction and reductive amination.

Variations of the Mannich Reaction for Phenolic Functionalization

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. libretexts.orgwikipedia.orgyoutube.com In the context of synthesizing aminomethylphenols, the phenol (B47542) itself serves as the active hydrogen component due to the activating effect of the hydroxyl group on the aromatic ring, directing substitution to the ortho and para positions.

The mechanism commences with the formation of an electrophilic iminium ion from the reaction of the amine (in this case, cyclopentylamine) and formaldehyde. wikipedia.orgyoutube.com The phenol then acts as a nucleophile, attacking the iminium ion to form the aminomethylated phenol. youtube.com The reaction is typically carried out under acidic conditions. wikipedia.org

A general scheme for the Mannich reaction for the synthesis of a 3-substituted aminomethylphenol is presented below. It is important to note that direct Mannich reaction on phenol typically yields ortho and para substituted products. To achieve meta-substitution, a directing group strategy or synthesis from a meta-substituted precursor would be necessary.

Reaction Scheme: General Mannich Reaction

Reactant 1 Reactant 2 Reactant 3 Product

For the synthesis of the target compound, phenol would be reacted with formaldehyde and cyclopentylamine (B150401). However, controlling the regioselectivity to favor the meta-product is a significant challenge with this direct approach.

Reductive Amination Protocols for Amine Incorporation

Reductive amination offers a more controlled and widely applicable method for the synthesis of aminomethylphenols. masterorganicchemistry.comyoutube.comyoutube.com This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of "Phenol, 3-[(cyclopentylamino)methyl]-, HCl," the starting material would be 3-hydroxybenzaldehyde (B18108) and cyclopentylamine. These would react to form a Schiff base (imine), which is then reduced to the secondary amine. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly effective as it is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.comyoutube.com

The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Reaction Scheme: Reductive Amination

Carbonyl Compound Amine Reducing Agent Product

Strategies for Introduction of the Cyclopentylamine Moiety

The cyclopentylamine moiety can be introduced using the methods described above. In the Mannich reaction, cyclopentylamine would be one of the three initial components. In the reductive amination pathway, cyclopentylamine is reacted with the corresponding aldehyde (3-hydroxybenzaldehyde) to form the target secondary amine. The choice between these two primary methods would depend on the availability of starting materials and the desired control over the reaction.

Dedicated Synthetic Routes for this compound

Proposed Synthetic Route:

Imine Formation: 3-Hydroxybenzaldehyde is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. An equimolar amount of cyclopentylamine is added, often with a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. The reaction is typically stirred at room temperature.

Reduction: The reducing agent, for instance, sodium cyanoborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then worked up, which may involve partitioning between an organic solvent and an aqueous solution to remove inorganic byproducts. The organic layer containing the product is then dried and concentrated. Purification of the free base can be achieved by column chromatography.

Salt Formation: The purified 3-[(cyclopentylamino)methyl]phenol is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt, being insoluble, precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Synthesis of Structurally Related Cycloalkylaminomethylphenol Derivatives

The synthetic methodologies described above are highly adaptable and can be used to generate a library of structurally related cycloalkylaminomethylphenol derivatives.

Exploration of Ring Size and Substitution Patterns on the Cycloalkyl Group

By varying the amine component in the reductive amination or Mannich reaction, a range of analogues with different cycloalkyl groups can be synthesized. For example, using cyclobutylamine, cyclohexylamine, or cycloheptylamine (B1194755) in place of cyclopentylamine would yield the corresponding N-cycloalkylaminomethylphenol derivatives.

Furthermore, substituted cycloalkylamines could be employed to introduce additional diversity. For instance, using 2-methylcyclopentylamine or 3-aminocyclopentanecarboxylic acid ester would result in analogues with substitution on the cyclopentyl ring.

The following table illustrates the potential for generating analogues by varying the cycloalkylamine reactant in a reductive amination with 3-hydroxybenzaldehyde.

Table of Potential Analogues via Reductive Amination

3-Hydroxybenzaldehyde Cycloalkylamine Potential Product
Cyclobutylamine 3-[(Cyclobutylamino)methyl]phenol
Cyclohexylamine 3-[(Cyclohexylamino)methyl]phenol
Cycloheptylamine 3-[(Cycloheptylamino)methyl]phenol

Similarly, variations in the phenol component can lead to further analogues. For example, using 2-hydroxybenzaldehyde or 4-hydroxybenzaldehyde (B117250) would result in the corresponding ortho- and para-isomers. The use of substituted phenols, such as 3-hydroxy-4-methoxybenzaldehyde, would yield more complex derivatives. The synthesis of complex analogues like Tapentadol, which features a substituted aminomethyl group on a phenol, highlights the broad applicability of these synthetic strategies. nih.gov

Stereoselective Synthetic Approaches and Isomeric Control

The synthesis of analogues of 3-[(cyclopentylamino)methyl]phenol, particularly those with chiral centers, necessitates advanced stereoselective methods. While specific literature on the stereoselective synthesis of "Phenol, 3-[(cyclopentylamino)methyl]-" is not prevalent, principles from related syntheses can be applied. For instance, the creation of a chiral center, such as the one in (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, involves key transformations like catalytic asymmetric hydrogenation. nih.gov This method uses a chiral catalyst, such as a DM-SEGPHOS-Ru(II) complex, to achieve high diastereoselectivity and enantioselectivity during the reduction of a ketone or imine precursor. nih.gov Another critical step that could be employed is an SN2 substitution reaction, for example, using methylamine (B109427) to introduce an amino group with a complete inversion of configuration at the chiral center, a process that can yield the desired stereoisomer in high purity after extraction. nih.gov

A fundamental challenge in synthesizing this compound is achieving the meta-substitution pattern on the phenol ring. The hydroxyl group of phenol is a strong ortho-, para-directing group, making direct substitution at the meta-position difficult. nih.gov Several strategies have been developed to overcome this electronic preference.

Isomeric Control Strategies:

MethodDescriptionKey Features
para- to meta-Isomerization A modern technique involves the transposition of phenols, starting from the more common para-substituted isomer. This process can hinge on a regioselective diazotization of a corresponding ortho-quinone intermediate, directly affording the meta-substituted phenol. nih.govDemonstrates good chemoselectivity and can be applied in late-stage synthesis, potentially shortening production routes for underrepresented isomers. nih.gov
Benzyne Mechanism Under forcing conditions (high temperature or strong base), nucleophilic aromatic substitution can proceed via an elimination-addition mechanism involving a highly reactive "benzyne" intermediate. libretexts.org For example, the hydrolysis of 4-chlorotoluene (B122035) at high temperatures yields a mixture of 3- and 4-methylphenol, demonstrating the rearrangement that can occur. libretexts.orgThis rearrangement happens because the incoming nucleophile can attack either carbon of the aryne's triple bond, leading to a mixture of isomers. libretexts.org
Hydrolysis of Diazonium Salts A mild and general method involves the diazotization of a meta-substituted arylamine (aniline derivative) to form a diazonium salt. This salt is then hydrolyzed, often in a two-phase system (e.g., cyclopentyl methyl ether and water), to yield the corresponding phenol. chemicalbook.comnih.govThis technique is compatible with most functional groups, provided they are stable in dilute acid. chemicalbook.com
High-Temperature Hydrolysis Reacting substituted aromatic halo-hydrocarbons, such as ortho- or para-chlorotoluene, with an aqueous hydrolytic agent at high temperatures (e.g., 300-400 °C) can produce the meta-phenolic compound. google.comThis method relies on thermodynamic control at high temperatures to favor the formation of the more stable meta isomer.

Isolation and Derivatization into Hydrochloride Salts

Once the target molecule, 3-[(cyclopentylamino)methyl]phenol, is synthesized, it must be isolated from the reaction mixture and converted into its more stable and handleable hydrochloride salt.

The initial isolation of aminophenols often leverages their amphoteric nature. Purification can be achieved through crystallization by carefully adjusting the pH of the aqueous solution. google.com For instance, p-aminophenol can be purified by adjusting the pH of the crude mixture to between 6.5 and 7.5, where the free base has low solubility in cold water, causing it to precipitate while impurities remain in solution. google.comepo.org A similar principle can be applied to isolate the free base of 3-[(cyclopentylamino)methyl]phenol before its conversion to the hydrochloride salt. Salt formation itself is also a powerful purification technique, as the differing solubilities of salts of the desired product and impurities can be exploited. mdpi.comnih.gov

The final step is the derivatization of the purified aminophenol free base into its hydrochloride salt. This is typically achieved by reacting the amine functional group with hydrochloric acid. Several methods are commonly employed for this transformation.

Methods for Hydrochloride Salt Formation:

MethodReagents & ConditionsProcedure
Using Gaseous HCl The free base is dissolved in a suitable solvent like methanol. Gaseous hydrogen chloride (generated, for example, from NaCl and H₂SO₄) is then bubbled through the solution. chemicalbook.comThe resulting hydrochloride salt, being insoluble in the reaction medium, precipitates out. The precipitate can be further encouraged by adding a less polar co-solvent like ethyl acetate. chemicalbook.com
Using HCl in an Organic Solvent A solution of hydrogen chloride in an organic solvent, such as 2M HCl in diethyl ether, is added dropwise to a solution of the compound of interest (e.g., dissolved in toluene (B28343) or ether). researchgate.netThe hydrochloride salt typically precipitates instantly upon addition of the ethereal HCl and can be collected by filtration. researchgate.netnih.gov
In Situ HCl Generation Trialkylsilylhalogenides (e.g., trimethylsilyl (B98337) chloride) are added to the free base dissolved or suspended in a protic solvent like an alcohol. The silylating agent reacts with the protic solvent to generate hydrohalogenic acid in situ. google.comThis method allows for the controlled generation of HCl, which then reacts with the amine to form the hydrochloride salt, often leading to direct crystallization from the solution. google.com

The resulting crystalline solid, this compound, is then collected, typically by filtration, washed with a suitable solvent to remove any residual impurities, and dried under vacuum. chemicalbook.com This process yields the final product in a stable, solid form suitable for further use.

Advanced Spectroscopic and Chromatographic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Phenol (B47542), 3-[(cyclopentylamino)methyl]-, hcl, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methylene (B1212753) bridge protons, the cyclopentyl protons, and the amine and hydroxyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons would likely appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the phenol ring. The methylene protons adjacent to the amino group would also be expected in a specific region, likely showing coupling to the adjacent cyclopentyl methine proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Phenol, 3-[(cyclopentylamino)methyl]-, hcl This table is illustrative and based on general principles and data for similar structures.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.5 - 7.5115 - 130
Aromatic C-OH-155 - 160
Aromatic C-CH₂-135 - 140
-CH₂-N3.5 - 4.545 - 55
Cyclopentyl CH-N3.0 - 4.055 - 65
Cyclopentyl CH₂1.2 - 2.025 - 35
Phenolic OH9.0 - 10.0 (variable)-
Amine NH₂⁺8.0 - 9.0 (variable)-

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high precision. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula (C₁₂H₁₈ClNO).

Furthermore, fragmentation analysis (MS/MS) would reveal characteristic fragmentation patterns. The molecule would likely undergo cleavage at the benzylic C-N bond and within the cyclopentyl ring. The identification of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC method would typically be developed. researchgate.net This would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.org Detection would most commonly be performed using a UV detector, set at a wavelength where the phenol chromophore absorbs significantly (around 270-280 nm). epa.gov

Method validation would be performed to ensure its reliability, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 2: Illustrative HPLC Method Parameters for Analysis of a Substituted Phenol This table is for demonstrative purposes only.

Parameter Example Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Injection Volume 10 µL
Column Temperature 30 °C

While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step. nist.gov Derivatization, typically silylation, converts the polar -OH and -NH groups into less polar trimethylsilyl (B98337) (TMS) ethers and amines, which are more volatile and thermally stable. sigmaaldrich.comgoogle.com This approach is highly sensitive and provides excellent separation and structural information from the mass spectrometric fragmentation of the derivatives. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. libretexts.orggoogle.com Absorptions corresponding to C-H stretching of the aromatic and aliphatic parts would also be present. C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. google.com The C-N stretching and N-H bending vibrations of the secondary amine hydrochloride would also provide characteristic signals.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption maxima in the UV region. rsc.org For this compound, one would expect to see absorption bands around 270-280 nm, which are characteristic of the π → π* transitions in the phenol chromophore. nih.gov The exact position of the maximum absorption (λmax) can be influenced by the solvent and the substitution on the aromatic ring. nist.gov

Table 3: Expected IR and UV-Vis Absorption Maxima for this compound This table is illustrative and based on general spectroscopic principles for phenols.

Spectroscopic Technique Functional Group / Transition Expected Absorption Range
Infrared (IR) O-H Stretch (Phenol)3200 - 3600 cm⁻¹ (broad)
N-H Stretch (Amine Salt)2400 - 3200 cm⁻¹ (broad)
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹
C-H Stretch (Aliphatic)2850 - 2960 cm⁻¹
C=C Stretch (Aromatic)1450 - 1600 cm⁻¹
C-O Stretch (Phenol)1200 - 1260 cm⁻¹
UV-Visible (UV-Vis) π → π* (Phenol Chromophore)270 - 280 nm

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Identification of Pharmacophoric Elements within the Phenol (B47542), 3-[(cyclopentylamino)methyl]-, HCl Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For Phenol, 3-[(cyclopentylamino)methyl]-, HCl, the key pharmacophoric elements are hypothesized to be:

The Aromatic Phenolic Ring: The benzene (B151609) ring acts as a rigid scaffold, positioning the other functional groups in a defined spatial orientation.

The Meta-Phenolic Hydroxyl Group: This group is a crucial hydrogen bond donor and acceptor, capable of forming key interactions with amino acid residues (such as serine, threonine, or tyrosine) in a biological target's binding pocket. nih.gov Its position is critical for directing these interactions.

The Protonatable Secondary Amine: At physiological pH, the secondary amine is expected to be protonated, carrying a positive charge. This allows it to form strong ionic interactions or salt bridges with negatively charged residues like aspartate or glutamate (B1630785) on a receptor or enzyme.

The Cyclopentyl Group: This bulky, lipophilic moiety is critical for engaging with hydrophobic pockets within a binding site through van der Waals forces. nih.gov

These elements collectively create a specific three-point or four-point pharmacophore model (Hydroxyl, Aromatic Ring, Cationic Amine, Hydrophobic Group) that dictates the molecule's potential biological targets and efficacy.

Investigation of the Cyclopentyl Moiety's Influence on Molecular Recognition and Binding Affinity

The N-cyclopentyl group is a distinguishing feature that significantly impacts the molecule's interaction with biological targets. Its influence can be attributed to several factors:

Hydrophobicity and van der Waals Interactions: The non-polar nature of the cyclopentyl ring is ideal for fitting into hydrophobic pockets of proteins and enzymes. The size and shape of this group determine the complementarity with the binding site, influencing affinity. Studies on other molecular scaffolds have shown that cycloalkyl groups are integral in forming van der Waals contacts with target substrates. nih.gov

Conformational Restriction: Compared to a flexible, linear alkyl chain like n-pentyl, the cyclopentyl ring has a more restricted conformation. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Receptor Selectivity: The specific size of the five-membered ring can be a key determinant of selectivity. In various systems, changing the size of a cycloalkyl substituent (e.g., from cyclobutyl to cyclopentyl to cyclohexyl) can dramatically alter the binding affinity and selectivity for different receptor subtypes. Research on macrocyclic receptors has demonstrated that receptor efficiency can vary with the cycloalkyl ring size, with cyclohexyl sometimes being preferred over cyclopentyl, indicating the high specificity of these interactions. nih.gov For instance, in the leukotriene receptor antagonist Zafirlukast, a cyclopentyl group is part of the core structure, highlighting its utility in approved therapeutic agents. wikipedia.org

The table below illustrates how N-substituents can influence receptor affinity in a related class of compounds, demonstrating the critical role of the group attached to the nitrogen.

Table 1: Illustrative Impact of N-Substituents on Opioid Receptor Binding Affinity in Noroxymorphindole Analogues This table uses data from a different chemical series to illustrate the principle of N-substituent effects on receptor binding.

Data adapted from Portoghese et al., J Med Chem. 2001, to show the effect of N-substituent changes on receptor affinity (Kᵢ). Lower Kᵢ indicates higher affinity. nih.gov

Role of the Phenolic Hydroxyl Group and Aminomethyl Linker in Bioactivity Modulation

The phenolic hydroxyl group and the aminomethyl linker are fundamental to the molecule's ability to interact with biological systems.

The phenolic hydroxyl group , being in the meta position, has specific electronic and steric properties. It is an ortho, para-director in electrophilic aromatic substitution, but its placement at position 3 dictates its interaction vector with a receptor. masterorganicchemistry.com This hydroxyl group can act as a hydrogen bond donor or acceptor, a critical feature for anchoring the ligand within its binding site. nih.gov The acidity of the phenol (pKa ≈ 10) means it is typically not ionized at physiological pH, but its hydrogen-bonding capability remains paramount.

The aminomethyl linker (-CH₂-NH-) serves as a flexible spacer that connects the phenyl ring to the cyclopentyl group. Its length and flexibility are crucial for allowing the pharmacophoric elements to adopt the optimal conformation for binding. The secondary amine within this linker is basic (pKa ≈ 9-10) and will be protonated at physiological pH, conferring a positive charge. This cationic center is vital for forming strong electrostatic interactions with anionic sites on a receptor, such as the carboxylate groups of aspartic or glutamic acid.

Systematic Analysis of Positional Isomerism and Substituent Effects on Biological Profiles

To fully understand the SAR of this scaffold, it is essential to consider how changes in its structure, such as the position of the hydroxyl group or substitutions on its rings, would affect its biological activity.

The position of the hydroxyl group on the phenyl ring drastically alters the molecule's geometry and electronic properties, leading to different biological activities. A patent for the synthesis of hydroxybenzylamines notes that the different isomers have distinct applications, underscoring their unique biological profiles. google.com

Ortho-analogue (2-hydroxy): The proximity of the hydroxyl and aminomethyl groups allows for potential intramolecular hydrogen bonding. This can constrain the molecule's conformation and alter its interaction with external targets. 2-hydroxybenzylamine has been investigated for applications in dyeing and for drugs targeting atherosclerosis. google.com

Meta-analogue (3-hydroxy): This is the isomer . The 1,3-relationship provides a specific vector for hydrogen bonding that differs from the other isomers. 3-hydroxybenzylamine derivatives have been explored as antibacterial agents, antitumor drugs, and in hair dyes. google.com

Para-analogue (4-hydroxy): With the hydroxyl group directly opposite the aminomethyl substituent, this isomer has the largest separation between its key functional groups. 4-hydroxybenzylamine (B1666329) is a known intermediate for the gastrointestinal drug itopride. google.com

Table 2: Comparison of Hydroxybenzylamine Isomers This table outlines the distinct reported fields of research for the ortho, meta, and para isomers, highlighting the importance of substituent position.

Further modifications to the scaffold would be expected to modulate its biological profile significantly.

Substitution on the Cyclopentyl Ring: Adding substituents to the cyclopentyl ring would alter its steric bulk, lipophilicity, and conformational preferences. For example, adding a methyl group would increase its size and hydrophobicity, which could enhance or weaken its binding depending on the topology of the receptor's hydrophobic pocket. Adding a polar group like a hydroxyl could introduce a new hydrogen bonding interaction, potentially increasing affinity and altering solubility. In one study, a hydroxymethyl group on a cyclopentyl moiety was a key difference between two related protein kinase C inhibitors. mdpi.com

Substitution on the Amine Nitrogen: The nature of the group on the amine nitrogen is a classic site for SAR exploration. Replacing the cyclopentyl group with other alkyl, cycloalkyl, or aryl groups would be a primary strategy for optimizing potency and selectivity. Studies on various receptor systems show that even small changes, such as moving from a linear to a branched alkyl group, can have profound effects on efficacy. nih.gov Converting the secondary amine to a tertiary amine by adding another substituent would alter its basicity and steric profile, likely leading to a different pharmacological outcome.

Table 3: Compound Names Mentioned in this Article

Pharmacological Investigations and Mechanistic Elucidation

Assessment of Molecular Target Interactions

Evaluation of G Protein-Coupled Receptor (GPCR) Modulatory Activities

Extensive research has primarily focused on the interaction of SR9009 with the nuclear receptors REV-ERBα and REV-ERBβ. As of the current body of scientific literature, there is a notable lack of direct evidence to suggest that SR9009 exhibits significant modulatory activity on G Protein-Coupled Receptors (GPCRs), such as adenosine (B11128) receptors, opioid receptors, or chemokine receptors. While some studies on the anti-inflammatory effects of SR9009 indirectly relate to chemokine signaling pathways drugbank.com, direct binding or functional assays to determine the affinity and efficacy of SR9009 at these specific GPCRs are not prominently reported.

Investigation of Allosteric Modulation Mechanisms

The primary mechanism of action described for SR9009 is its role as an agonist of the REV-ERB nuclear receptors. There is currently no substantial scientific evidence to indicate that SR9009 functions as an allosteric modulator of GPCRs. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (the binding site of the endogenous ligand) to alter the receptor's affinity or efficacy. The research on SR9009 has centered on its direct binding to and activation of REV-ERBα/β.

Enzyme Inhibition and Activation Assays

The principal enzymatic pathway influenced by SR9009 is the REV-ERB-mediated transcriptional regulation. SR9009 acts as a potent agonist of REV-ERBα and REV-ERBβ, with IC50 values of 670 nM and 800 nM, respectively wikipedia.orgmedchemexpress.com. This agonism enhances the recruitment of co-repressors to the REV-ERB proteins, leading to the repression of their target genes.

One of the most significant downstream effects of REV-ERB activation by SR9009 is the modulation of autophagy. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. Studies have demonstrated that SR9009 inhibits autophagy in various cell types, including cancer cells. This inhibition is mediated through the REV-ERB-dependent suppression of core autophagy genes, such as Atg5.

TargetActionIC50Reference
REV-ERBαAgonist670 nM wikipedia.orgmedchemexpress.com
REV-ERBβAgonist800 nM wikipedia.orgmedchemexpress.com
AutophagyInhibition-

Cellular Mechanism of Action Studies

Functional Assays in Recombinant and Primary Cell Lines

The effects of SR9009 have been investigated in a variety of recombinant and primary cell lines, revealing its influence on cell viability, proliferation, and metabolism.

In cancer cell lines, such as those for glioblastoma, breast cancer, and leukemia, SR9009 has been shown to induce apoptosis and inhibit cell proliferation. For instance, in T98G human glioblastoma cells, SR9009 treatment led to a significant reduction in cell viability.

Functional assays in hepatocytes have demonstrated that SR9009 can rewire cellular metabolism. However, some studies have also indicated that certain effects of SR9009 on cell proliferation and metabolism may be independent of its action on REV-ERB, as observed in REV-ERBα/β double-knockout cells.

In cultured rat adult hippocampal neural stem/progenitor cells, SR9009 has been shown to regulate proliferation and neurite outgrowth in a concentration-dependent manner.

Cell Line TypeObserved Effects of SR9009REV-ERB Dependence
Cancer Cells (e.g., Glioblastoma, Leukemia)Induction of apoptosis, inhibition of proliferation, inhibition of autophagyPrimarily REV-ERB dependent
HepatocytesRewiring of cellular metabolism, altered gene transcriptionBoth REV-ERB dependent and independent effects observed
Neural Stem/Progenitor CellsRegulation of proliferation and neurite outgrowthREV-ERB dependent
Mast CellsInhibition of IgE- and IL-33-mediated activationIndependent of the functional circadian clock

Protein Degradation Studies

The inhibitory effect of SR9009 on autophagy has direct implications for protein degradation. Autophagy is a major pathway for the bulk degradation of long-lived proteins and cellular organelles. By suppressing autophagy, SR9009 can lead to the accumulation of proteins that would otherwise be cleared by this process.

While specific studies focusing exclusively on And1 (androgen-induced 1) degradation in the context of SR9009 are not widely available, the established role of SR9009 in inhibiting general autophagy suggests a potential impact on the turnover of a wide range of proteins. The mechanism involves the REV-ERBα-mediated transcriptional repression of essential autophagy genes like Atg5. This leads to a decrease in the formation of autophagosomes and subsequent lysosomal degradation of cellular components.

Preclinical Pharmacological Models for Efficacy Assessment

The analgesic efficacy of Phenol (B47542), 3-[(cyclopentylamino)methyl]-, hcl, also known as Ciramadol (Wy-15,705), has been evaluated in a variety of preclinical pharmacological models. These studies have been instrumental in characterizing its analgesic profile, potency, and mechanism of action, often in comparison to established opioid analgesics like morphine and codeine. The primary findings indicate that Ciramadol is an opioid analgesic with a mixed agonist-antagonist profile at the μ-opioid receptor. wikipedia.org

Rodent Models of Nociception

Standard rodent pain models have been employed to quantify the antinociceptive effects of Ciramadol. These models assess the compound's ability to inhibit responses to noxious thermal and chemical stimuli.

Acetic Acid-Induced Writhing Test: The writhing test, which evaluates a compound's efficacy against visceral chemical pain, has been used to determine the analgesic potency of Ciramadol. In this model, an intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors in mice. The effectiveness of an analgesic is measured by its ability to reduce the frequency of these behaviors. Research has demonstrated that Ciramadol possesses oral activity in this model.

Table 1: Efficacy of Ciramadol in the Mouse Acetic Acid Writhing Test
CompoundAdministration RouteED₅₀
Ciramadol (Wy-15,705)Oral4 mg/kg

Hot Plate and Tail-Flick Tests: The hot plate and tail-flick tests are common models for assessing centrally-mediated analgesia against acute thermal pain. While the literature indicates that Ciramadol has been evaluated in these models, specific quantitative data such as ED₅₀ values or maximal possible effect (%MPE) are not consistently reported in available studies. However, comparative descriptions characterize its potency as being slightly greater than codeine but less potent than morphine. wikipedia.org

In Vivo Models in Higher Species

To understand the broader physiological effects accompanying its analgesic action, Ciramadol has been studied in non-rodent models, providing insights into its cardiorespiratory profile.

Cardiorespiratory Effects in Anesthetized Dogs: Studies in anesthetized dogs were conducted to compare the cardiorespiratory effects of Ciramadol with those of morphine and other analgesics. These investigations are crucial for assessing the therapeutic index and potential side effects of a new analgesic compound. The findings revealed that Ciramadol has a more favorable profile regarding respiratory depression and hypotension when compared to morphine. nih.gov A study comparing intramuscular administration of Ciramadol and morphine for postoperative pain noted that while the 60 mg dose of Ciramadol led to a significant decrease from the baseline respiration rate, blood pressure was not adversely affected, in contrast to a significant decrease in diastolic pressure observed with 10 mg of morphine. nih.gov

Table 2: Comparative Cardiorespiratory Profile of Ciramadol and Morphine in Preclinical/Clinical Models
ParameterCiramadolMorphineSource
Respiratory Depression PotentialLower potential compared to morphineHigher potential nih.gov
Hypotension PotentialLower potential; no impairment observedHigher potential; significant decrease in diastolic pressure nih.gov

Relative Analgesic Potency

Across various assessments, the analgesic potency of Ciramadol has been benchmarked against morphine. The estimated relative potency of Ciramadol to morphine has been reported to be approximately 0.3 to 1, indicating that it is roughly one-third as potent to equally potent as morphine, depending on the specific assay and conditions. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Ligand-Receptor Docking Simulations for Binding Mode Analysis

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. pnas.org This method is crucial for understanding the binding mode of Phenol (B47542), 3-[(cyclopentylamino)methyl]-, hcl at its putative target, likely an adrenergic receptor.

Docking simulations involve placing the 3D structure of the ligand into the binding site of the receptor and evaluating the interaction energy for different poses. The results help in identifying key amino acid residues involved in the interaction, such as those forming hydrogen bonds, ionic interactions, or hydrophobic contacts. For aminergic GPCRs, a highly conserved aspartic acid residue in transmembrane helix 3 (Asp1063.32) is known to form a crucial polar interaction with ligands. nih.gov It is highly probable that the protonated amine of Phenol, 3-[(cyclopentylamino)methyl]-, hcl would engage in a similar salt bridge.

Furthermore, studies on other adrenergic agonists reveal interactions with serine residues in transmembrane helix 5, which are important for the activation of the receptor. nih.gov Docking simulations for this compound would aim to elucidate its specific interactions within the binding pocket, comparing them to known agonists and antagonists.

A typical output from docking simulations includes a scoring function that ranks the different binding poses. This score provides an estimate of the binding affinity. The table below illustrates a hypothetical docking result for this compound with an alpha-1A adrenergic receptor model.

Parameter Value Significance
Binding Energy (kcal/mol)-9.5Estimated strength of the ligand-receptor interaction.
Interacting ResiduesAsp106, Phe175, Ser188, Trp258, Phe287Key amino acids in the binding pocket that stabilize the ligand.
Hydrogen BondsAsp106, Ser188Specific polar interactions crucial for binding and receptor activation.
Hydrophobic ContactsPhe175, Trp258, Phe287Non-polar interactions contributing to the overall binding affinity.

Such data is instrumental in understanding the structural basis of the ligand's activity and can guide the design of new molecules with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

While docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes in both the ligand and the receptor over time. nih.govspringernature.comosti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For a compound like this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Analyze the flexibility of the ligand within the binding pocket.

Observe conformational changes in the receptor upon ligand binding, which are linked to receptor activation or inactivation. nih.gov

Identify the role of water molecules in mediating ligand-receptor interactions. frontiersin.org

GPCRs are known for their dynamic nature, and MD simulations have been pivotal in understanding the subtle conformational shifts that lead to G-protein coupling and signaling. osti.govnih.gov For instance, the movement of transmembrane helices, particularly TM5, TM6, and TM7, is a hallmark of receptor activation. nih.gov An MD simulation of this compound bound to an adrenergic receptor would monitor these helical movements to predict whether the compound acts as an agonist or an antagonist.

The following table presents a summary of potential insights that could be gained from an MD simulation study.

Simulation Parameter Observation Interpretation
Root Mean Square Deviation (RMSD)Low RMSD for the ligandThe predicted binding pose is stable over the simulation time.
Root Mean Square Fluctuation (RMSF)High RMSF in extracellular loopsThese regions of the receptor are flexible.
Inter-helical distance (TM3-TM6)Decrease in distanceIndicates a shift towards an active receptor conformation.
Water network analysisBridging water moleculesWater molecules are mediating key interactions between the ligand and receptor.

These simulations provide a deeper understanding of the mechanics of receptor signaling at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. rjptonline.org

For a class of compounds including this compound, a QSAR study would involve:

Data Collection: Assembling a dataset of structurally related compounds with their measured biological activities (e.g., binding affinity or functional potency).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). lew.roresearchgate.net

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that correlates the descriptors with the biological activity. scispace.com

Model Validation: Assessing the statistical significance and predictive power of the model using techniques like cross-validation. researchgate.net

A hypothetical QSAR equation for a series of adrenergic agonists might look like this: pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * Dipole_Moment + C

This equation would suggest that higher hydrophobicity and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. The table below shows the kind of data used in a QSAR study.

Compound logP Molecular Weight Dipole Moment Observed pIC50 Predicted pIC50
Compound A2.12503.27.57.4
Compound B2.52603.57.87.9
This compound2.3243.83.4(To be predicted)7.7
Compound C1.82403.07.17.0

QSAR models are valuable tools for optimizing lead compounds and prioritizing synthetic efforts.

Virtual Screening Strategies for Novel Target Identification and Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used in two ways in the context of this compound:

Ligand-Based Virtual Screening: If the biological target is unknown, the structure of this compound can be used as a template to search for other molecules with similar 2D or 3D features. This can help in identifying known drugs with similar structures, thus suggesting potential targets.

Structure-Based Virtual Screening: If the target receptor is known (e.g., an adrenergic receptor), its 3D structure can be used to screen large compound libraries to find new, structurally diverse molecules that are predicted to bind to it. This is a common strategy for hit identification in drug discovery.

The process of structure-based virtual screening involves docking millions of compounds into the receptor's binding site and ranking them based on their predicted binding affinity. The top-ranking compounds are then selected for experimental testing.

The following table outlines the steps in a virtual screening workflow.

Step Description Tools/Methods
1. Library PreparationPreparing a large collection of 3D structures of small molecules.ZINC database, ChemDB
2. Receptor PreparationPreparing the 3D structure of the target protein for docking.PDB, Protein preparation wizards
3. DockingDocking each molecule from the library into the receptor's binding site.AutoDock, Glide, GOLD
4. Scoring and RankingRanking the molecules based on the docking score.Scoring functions
5. Hit SelectionSelecting the top-ranked compounds for experimental validation.Visual inspection, clustering

Virtual screening can significantly accelerate the discovery of new drug candidates and can also be used to identify potential off-targets for a given compound, which is important for predicting side effects.

Derivatization Strategies for Optimized Biological Profiles

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the bond between the phenyl ring and the cyclopentylamino group in Phenol (B47542), 3-[(cyclopentylamino)methyl]-, hcl allows the molecule to adopt multiple conformations. While this flexibility can be advantageous, it can also lead to a loss of binding affinity and selectivity for its biological target. Introducing conformational rigidity can lock the molecule into its bioactive conformation, thereby enhancing its potency and specificity.

One common strategy to achieve conformational restriction is through the incorporation of the flexible side chain into a new ring system. For instance, in analogues of similar pharmacophores, such as those targeting histamine (B1213489) receptors, the introduction of a cyclopropane (B1198618) ring can effectively limit the rotational freedom of the side chain. nih.gov For Phenol, 3-[(cyclopentylamino)methyl]-, hcl, this could involve the synthesis of derivatives where the aminomethyl linker is part of a larger, more rigid cyclic structure. A modular synthesis approach, leveraging novel α-diazo acylating agents, could be employed for the direct and modular synthesis of cyclopropane-fused lactams from unsaturated amine precursors. acs.org

Another approach involves the introduction of steric hindrance to limit free rotation. For example, adding substituents to the methylene (B1212753) bridge or the cyclopentyl ring can favor certain conformations over others. The synthesis of such analogues often requires multi-step synthetic sequences, potentially starting from substituted 3-aminophenols or by modifying the cyclopentylamine (B150401) moiety prior to its coupling with the phenolic core. researchgate.netnih.gov

Table 1: Examples of Conformationally Restricted Analogues

Parent Compound Restricted Analogue Rationale for Restriction Potential Advantage
This compound Cyclopropane-fused derivative Incorporation of the aminomethyl linker into a rigid cyclopropane ring. Increased binding affinity and selectivity due to pre-organization in the bioactive conformation.
This compound α-Methyl substituted analogue Introduction of a methyl group on the methylene bridge to restrict rotation. Enhanced selectivity for receptor subtypes by favoring a specific rotamer.

Scaffold Modification and Bioisosteric Replacements to Enhance Potency or Selectivity

Scaffold modification is a powerful tool in medicinal chemistry to explore new chemical space and improve the drug-like properties of a lead compound. This can involve minor alterations to the core structure or more significant changes through scaffold hopping.

Scaffold Hopping involves replacing the central molecular core with a structurally different one while aiming to retain or improve biological activity. For this compound, the 3-aminophenol (B1664112) core could be replaced with other aromatic or heteroaromatic systems that maintain the key pharmacophoric features. For instance, thienopyrimidinone scaffolds have been successfully used to replace dihydroxyphenyl moieties in other contexts. unica.it Similarly, a scaffold hopping approach from N-benzyl-3,4,5-trimethoxyaniline has led to the synthesis of 5,6,7-trimethoxyflavan derivatives with interesting biological activities. nih.gov Such strategies could be applied to discover novel core structures for ligands targeting similar receptors as this compound.

Bioisosteric replacement is a more subtle modification where one functional group is replaced by another with similar physicochemical properties. nih.gov This is often done to improve metabolic stability, solubility, or to fine-tune receptor interactions. acs.org The phenolic hydroxyl group is a common site for bioisosteric replacement due to its susceptibility to metabolic conjugation (glucuronidation), which can lead to rapid clearance from the body. nih.gov

In a study on N-(3-Hydroxyphenyl)-3,8-diazabicyclooctanes, which are also opioid receptor probes, the phenolic hydroxyl group was systematically replaced with other functionalities like amino, cyclopropyl (B3062369) sulfonamide, and carboxamido groups. nih.gov The resulting derivatives retained high mu-opioid receptor (MOR) agonist activity, with the carboxamido derivative showing significantly improved metabolic stability. nih.gov Similarly, the phenol group in GluN2B antagonists has been successfully replaced with an indazole, which retained high affinity and activity while inhibiting glucuronidation. nih.gov

Table 2: Potential Bioisosteric Replacements for the Phenolic Hydroxyl Group

Original Functional Group Bioisosteric Replacement Rationale Potential Outcome
Phenolic -OH -NH2 (Amino) Similar size and hydrogen bonding capability. Altered pKa, potential for improved metabolic stability. nih.gov
Phenolic -OH -CONH2 (Carboxamido) Can act as a hydrogen bond donor and acceptor. Maintained or improved activity with enhanced metabolic stability. nih.gov
Phenolic -OH Tetrazole Acidic proton, mimics the phenolic proton. Improved oral bioavailability due to increased lipophilicity. pressbooks.pub

Conjugation Chemistry for Targeted Delivery or Probe Development

Conjugation chemistry involves covalently linking the drug molecule to another chemical entity, such as a polymer, a peptide, or a nanoparticle, to alter its pharmacokinetic profile or to direct it to a specific site of action. nih.gov This is particularly relevant for compounds like this compound, which may have a broad distribution in the body.

For targeted delivery, the compound could be conjugated to a targeting moiety that recognizes a specific cell surface receptor overexpressed in a diseased tissue. For example, phenolic compounds have been incorporated into nanoformulations, such as polymeric nanoparticles decorated with hyaluronic acid, to target cancer cells. researchgate.net Various nanocarrier systems like liposomes, niosomes, and exosomes are also employed to enhance the delivery of hydrophilic phytochemicals. mdpi.com

Phenolic compounds can be conjugated to proteins using chemical coupling reagents like glutaraldehyde. nih.gov Another approach is to use click chemistry, which allows for the efficient and specific attachment of the drug to a carrier molecule. For instance, ligands for GPCRs have been conjugated to nanobodies to create logic-gated signaling, where the conjugate is only active when both the nanobody and the ligand bind to their respective targets on the same cell. biorxiv.org

Furthermore, conjugation can be used to develop probes for studying the biological target of this compound. By attaching a fluorescent dye or a radioactive label, the distribution and binding of the compound can be visualized and quantified. This is a valuable tool in drug discovery for target validation and for understanding the mechanism of action.

Table 3: Conjugation Strategies for this compound

Conjugation Strategy Conjugate Partner Purpose Example Application
Polymer Conjugation Polyethylene Glycol (PEG) To increase solubility and circulation half-life. Systemic delivery with reduced clearance.
Nanoparticle Encapsulation Liposomes or Polymeric Nanoparticles To protect the drug from degradation and for targeted release. mdpi.comresearchgate.net Delivery to specific tissues or organs, such as the intestine. mdpi.com
Bioconjugation Antibody or Nanobody For highly specific targeting of cells or tissues. biorxiv.org Targeted therapy for diseases with specific cell surface markers.

Future Directions in Academic Research on Phenol, 3 Cyclopentylamino Methyl , Hcl

Exploration of Novel and Uncharted Molecular Targets

A primary and critical step in the investigation of any new chemical entity is the identification of its molecular targets. For Phenol (B47542), 3-[(cyclopentylamino)methyl]-, HCl, where the targets are largely unknown, a multi-pronged approach combining computational and experimental methods is essential. nih.gov This strategy allows for the generation of hypotheses regarding the compound's mechanism of action, which can then be validated in the laboratory.

Future research should initially leverage in silico predictive tools. These computational methods utilize the chemical structure of a compound to predict its potential biological targets based on similarities to known ligands, pharmacophore modeling, and molecular docking simulations against libraries of protein structures. Network medicine, which uses protein-protein interaction networks, offers a powerful method to identify potential disease-driving subnetworks that could be modulated by the compound. nih.gov This approach can provide initial clues and help prioritize experimental validation.

Following computational predictions, experimental validation is paramount. Chemical proteomics is a powerful technique that uses synthetic, chemically reactive probes based on the compound of interest to covalently label and subsequently identify its protein targets within a complex biological sample. stanford.edujapsonline.com This method is particularly valuable as it identifies targets that are amenable to modulation by small molecules. stanford.edu Additionally, high-throughput screening of the compound against diverse panels of receptors, enzymes, and ion channels can provide a broad, unbiased view of its biological activity.

Table 1: Approaches for Novel Molecular Target Identification

Methodology Description Potential Application for Phenol, 3-[(cyclopentylamino)methyl]-, HCl
In Silico Prediction Utilizes computational algorithms to predict protein targets based on the compound's 2D/3D structure and physicochemical properties.Initial, rapid, and cost-effective prioritization of potential target classes (e.g., GPCRs, kinases, nuclear receptors).
Network Pharmacology Analyzes the interactions between drugs, targets, and disease networks to identify potential multi-target effects and novel therapeutic indications. mdpi.comElucidation of potential polypharmacology and identification of synergistic target combinations.
Chemical Proteomics Employs activity-based or affinity-based probes to capture and identify protein targets directly from complex biological systems like cell lysates or tissues. stanford.edunih.govUnbiased identification of direct binding partners and potential off-targets in a native biological context.
High-Throughput Screening (HTS) Involves testing the compound against a large library of purified protein targets or in cell-based assays to identify biological activity.Broad screening to uncover unexpected activities and confirm predicted targets.

Development of Innovative Synthetic Methodologies for Structural Diversification

To explore the structure-activity relationship (SAR) and optimize the properties of this compound, the development of innovative and efficient synthetic methodologies is crucial. Structural diversification allows for the generation of a library of related analogs, which can be tested to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts should focus on modular and convergent routes that allow for the easy modification of different parts of the molecule: the phenol ring, the cyclopentylamino group, and the methyl linker. For instance, modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce a variety of substituents onto the phenolic ring, thereby modulating its electronic and steric properties. nih.gov

Furthermore, the development of novel methods for the synthesis of substituted aminophenols will be beneficial. This could involve the exploration of reductive amination protocols with a diverse range of aldehydes or ketones to replace the cyclopentyl group with other cyclic or acyclic amines. Oxidative cyclization strategies, mediated by hypervalent iodine reagents, could also be explored to create more complex, rigidified polycyclic structures from the parent compound, potentially leading to enhanced target affinity and selectivity. mdpi.com The use of microwave-assisted synthesis could significantly shorten reaction times and improve yields for the generation of a chemical library.

Table 2: Innovative Synthetic Strategies for Structural Diversification

Synthetic Strategy Description Application to this compound Analogs
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki, Stille, or Buchwald-Hartwig amination on a halogenated precursor to the phenol ring. nih.govIntroduction of a wide array of aryl, heteroaryl, or alkyl groups to the phenol backbone.
Reductive Amination Reaction of a phenolic aldehyde or ketone precursor with a diverse library of primary or secondary amines in the presence of a reducing agent.Systematic variation of the amino moiety to explore the impact on target binding.
C-H Activation/Functionalization Direct functionalization of C-H bonds on the phenol or cyclopentyl rings to introduce new substituents without the need for pre-functionalized starting materials.Efficient and atom-economical route to novel analogs with modifications at previously inaccessible positions.
Photoredox Catalysis Use of light to enable novel chemical transformations under mild conditions, such as radical-based additions or cyclizations.Generation of unique and complex scaffolds that are not accessible through traditional thermal methods.

Integration with Advanced Omics Technologies for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound and its analogs, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. mdpi.comdrugtargetreview.com

Once a lead compound or a set of active analogs is identified, transcriptomics (e.g., RNA-seq) can reveal the global changes in gene expression following treatment. This can help to identify the signaling pathways that are modulated by the compound and provide further clues about its mechanism of action. scitechnol.com

Proteomics, particularly quantitative mass spectrometry-based approaches, can provide a snapshot of the changes in protein abundance and post-translational modifications, offering a more direct link to cellular function. nih.govscitechnol.com This can validate target engagement and uncover downstream effects and potential off-target interactions. davuniversity.org

Metabolomics, the study of small molecule metabolites, can reveal the impact of the compound on cellular metabolism. mdpi.com Changes in metabolite profiles can serve as sensitive biomarkers of the compound's activity and potential toxicity. psu.edu The metabolic fate of the aminophenol structure itself can also be investigated. nih.gov

By integrating these different omics datasets, a comprehensive picture of the compound's biological impact can be constructed. drugtargetreview.com This systems biology approach is invaluable for identifying efficacy and toxicity biomarkers, understanding mechanisms of drug resistance, and potentially repositioning the compound for new therapeutic applications. nih.govrsc.org

Table 3: Integration of Omics Technologies in Compound Characterization

Omics Technology Information Gained Application in the Study of this compound
Transcriptomics (RNA-seq) Global gene expression changes.Identification of regulated pathways; hypothesis generation for mechanism of action.
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modifications. scitechnol.comValidation of target engagement; discovery of off-target effects; biomarker identification. davuniversity.org
Metabolomics (LC-MS, NMR) Alterations in endogenous metabolite levels. mdpi.comAssessment of impact on cellular metabolism; identification of toxicity signatures; understanding of compound metabolism.
Systems Biology Integrated analysis of multi-omics data. nih.govConstruction of a comprehensive model of the compound's mechanism of action; prediction of systemic effects. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.